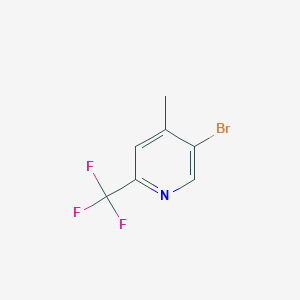
5-Bromo-4-metil-2-(trifluorometil)piridina
Descripción general
Descripción
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H5BrF3N . It has a molecular weight of 240.02 . The compound is typically stored at room temperature and is available in solid, semi-solid, liquid, or lump form .
Synthesis Analysis
The synthesis of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine involves several steps. An amination replacement reaction involving 4H-pyran-4-one intermediate with ammonia at 65 °C produces pyridin-4(1H)-one, which is then treated with POBr3 to generate the bromide intermediate .Molecular Structure Analysis
The linear formula of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is C7H5BrF3N . The structure includes a pyridine ring with bromo, methyl, and trifluoromethyl substituents.Chemical Reactions Analysis
The bromide intermediate formed in the synthesis process can undergo a Pd-catalyzed coupling reaction with 4-methyl-2-acetaminothiazole. This reaction is followed by hydrolysis in the presence of 6 M HCl to form another intermediate .Physical And Chemical Properties Analysis
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is a solid at room temperature .Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Las trifluorometilpiridinas, como la 5-Bromo-4-metil-2-(trifluorometil)piridina, son motivos estructurales clave en los ingredientes agroquímicos activos . Se utilizan en la protección de los cultivos contra las plagas . Más de 20 nuevos agroquímicos que contienen trifluorometilpiridina han adquirido nombres comunes ISO .
Aplicaciones Farmacéuticas
Las trifluorometilpiridinas también se utilizan en la industria farmacéutica . Se ha otorgado la aprobación de comercialización a cinco productos farmacéuticos que contienen el grupo trifluorometilpiridina, y muchos candidatos se encuentran actualmente en ensayos clínicos .
Aplicaciones Veterinarias
Se ha otorgado la aprobación de comercialización a dos productos veterinarios que contienen el grupo trifluorometilpiridina . Estos productos se utilizan para tratar diversas afecciones en animales.
Síntesis de Ácido Nicotínico
La desprotonación regioselectiva en C-3 con LDA seguida de la captura con dióxido de carbono proporciona el ácido nicotínico correspondiente . Este es un paso clave en la síntesis de varios productos farmacéuticos y agroquímicos.
Preparación de Pirazolopiridinas
La this compound se utiliza en la preparación de pirazolopiridinas . Estos compuestos son inhibidores de la quinasa LRRK2 y se utilizan para tratar y prevenir el cáncer y las enfermedades neurodegenerativas .
Desarrollo de Productos Químicos Orgánicos Fluorados
Las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas del grupo piridina hacen que las trifluorometilpiridinas sean valiosas en el desarrollo de productos químicos orgánicos fluorados . Estos productos químicos tienen aplicaciones en varios campos, incluidos los campos agroquímico, farmacéutico y de materiales funcionales .
Safety and Hazards
Direcciones Futuras
The unique properties of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine make it a valuable compound in various fields. Its derivatives are used in the protection of crops from pests . Several pharmaceutical and veterinary products containing the compound have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of this compound will be discovered in the future .
Mecanismo De Acción
Target of Action
It’s known that similar compounds have been used in the preparation of kinase lrrk2 inhibitors for treating and preventing cancer and neurodegenerative diseases .
Mode of Action
It’s known that similar compounds interact with their targets through a process called regioselective deprotonation .
Biochemical Pathways
It’s known that similar compounds affect the pathways related to kinase lrrk2 inhibitors .
Pharmacokinetics
It’s known that similar compounds have certain properties such as a molecular weight of 24002 and a density of 1.6±0.1 g/cm 3 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine. For instance, the compound’s storage temperature should be at room temperature and sealed in dry conditions . The compound’s physical form can be solid, semi-solid, liquid, or lump .
Análisis Bioquímico
Biochemical Properties
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in palladium-catalyzed α-arylation reactions, which are crucial in organic synthesis . The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity. Additionally, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can act as a substrate for certain enzymes, facilitating the transfer of functional groups in biochemical pathways.
Cellular Effects
The effects of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . Furthermore, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can impact cell signaling pathways by binding to specific receptors or enzymes, thereby modulating their activity and downstream signaling events.
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the active sites of enzymes, leading to competitive inhibition or allosteric modulation . Additionally, 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can interact with DNA and RNA, influencing gene expression by either promoting or inhibiting the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while at higher doses, it can cause toxicity and other adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include damage to vital organs, disruption of metabolic processes, and alterations in normal physiological functions.
Metabolic Pathways
5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have different biological activities. These metabolic pathways are essential for the detoxification and elimination of the compound from the body.
Transport and Distribution
The transport and distribution of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can facilitate the localization and accumulation of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine in specific cellular compartments, enhancing its biological activity.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy metabolism and other mitochondrial functions.
Propiedades
IUPAC Name |
5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-2-6(7(9,10)11)12-3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYRALTRQVVAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738405 | |
| Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1010422-51-1 | |
| Record name | 5-Bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methyl-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





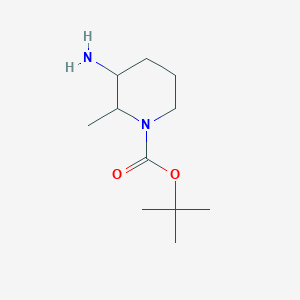
![7-fluoro-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1532802.png)
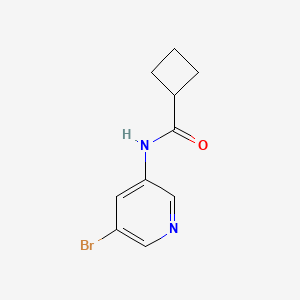

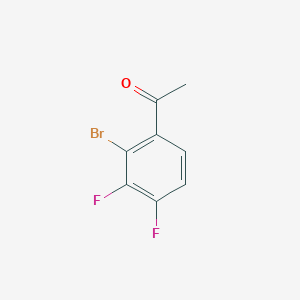




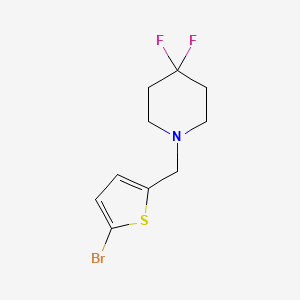
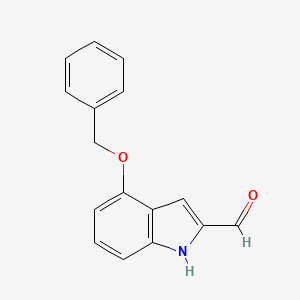
![N-[(2-fluorophenyl)methyl]-3-methylpyridin-4-amine](/img/structure/B1532820.png)